molecular formula C16H16BrN3O2S B328730 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(3-METHYLPHENOXY)ETHYL]THIOUREA

3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(3-METHYLPHENOXY)ETHYL]THIOUREA

Cat. No.: B328730
M. Wt: 394.3 g/mol
InChI Key: ORLTVFDSQKMYPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(3-METHYLPHENOXY)ETHYL]THIOUREA is a complex organic compound with the molecular formula C16H16BrN3O2S and a molecular weight of 394.3 g/mol. This compound is characterized by the presence of a bromine atom, a nicotinamide moiety, and a thioamide linkage, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(3-METHYLPHENOXY)ETHYL]THIOUREA typically involves multiple steps, starting with the bromination of 2-amino-3-methylpyridine to produce 2-amino-5-bromo-3-methylpyridine . This intermediate is then subjected to further reactions to introduce the nicotinamide and thioamide functionalities. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(3-METHYLPHENOXY)ETHYL]THIOUREA can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The thioamide group can be oxidized to sulfoxides or sulfones, and reduced to corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, such as amines, thiols, and alkoxides.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the thioamide group to produce sulfoxides, sulfones, or amines.

Scientific Research Applications

3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(3-METHYLPHENOXY)ETHYL]THIOUREA has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties

Mechanism of Action

The mechanism of action of 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(3-METHYLPHENOXY)ETHYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the bromine atom and nicotinamide moiety can participate in non-covalent interactions, such as hydrogen bonding or hydrophobic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-bromo-3-methylpyridine: A precursor in the synthesis of the target compound.

    5-bromo-2-chloro-3-methylpyridine: Another brominated pyridine derivative with different functional groups.

    3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(3-METHYLPHENOXY)ETHYL]THIOUREA analogs: Compounds with similar structures but variations in the substituents on the phenoxy or nicotinamide moieties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H16BrN3O2S

Molecular Weight

394.3 g/mol

IUPAC Name

5-bromo-N-[2-(3-methylphenoxy)ethylcarbamothioyl]pyridine-3-carboxamide

InChI

InChI=1S/C16H16BrN3O2S/c1-11-3-2-4-14(7-11)22-6-5-19-16(23)20-15(21)12-8-13(17)10-18-9-12/h2-4,7-10H,5-6H2,1H3,(H2,19,20,21,23)

InChI Key

ORLTVFDSQKMYPZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCCNC(=S)NC(=O)C2=CC(=CN=C2)Br

Canonical SMILES

CC1=CC(=CC=C1)OCCNC(=S)NC(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.